molecular formula C29H33N3O4 B15155995 Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Cat. No.: B15155995
M. Wt: 487.6 g/mol
InChI Key: ZTNKEVLJKGUGRZ-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions may vary depending on the desired reaction, including temperature, pressure, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with varying substituents on the piperazine ring or benzamide moiety. Examples include:

  • METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE
  • METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE

Uniqueness

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other similar compounds. These unique features can influence its binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate

InChI

InChI=1S/C29H33N3O4/c1-21(2)36-25-12-9-23(10-13-25)28(33)30-26-19-24(29(34)35-3)11-14-27(26)32-17-15-31(16-18-32)20-22-7-5-4-6-8-22/h4-14,19,21H,15-18,20H2,1-3H3,(H,30,33)

InChI Key

ZTNKEVLJKGUGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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